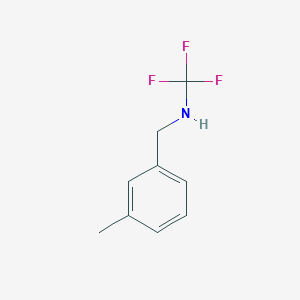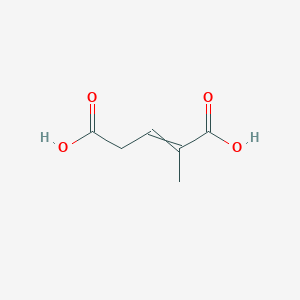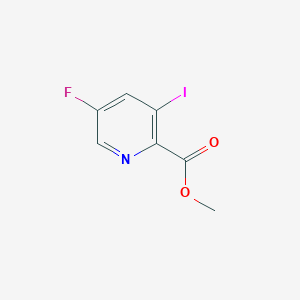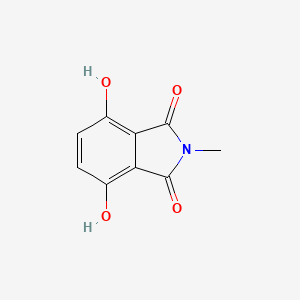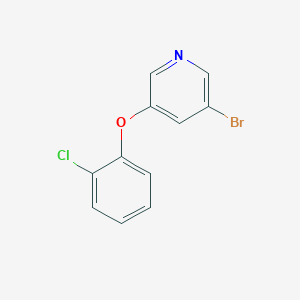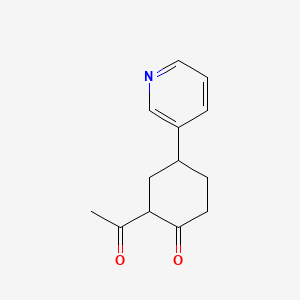
2-Acetyl-4-(3-pyridinyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-(3-pyridinyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an acetyl group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine derivatives. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(3-pyridinyl)cyclohexanone typically involves the acetylation of cyclohexanone followed by the introduction of the pyridinyl group. One common method involves the use of enamines as intermediates. Cyclohexanone is first reacted with pyrrolidine in the presence of an acid catalyst to form an enamine. This enamine is then acetylated using acetic anhydride. The resulting product is hydrolyzed to yield 2-acetylcyclohexanone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically involves the same steps of enamine formation, acetylation, and hydrolysis, but with industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-(3-pyridinyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2-Acetyl-4-(3-pyridinyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-(3-pyridinyl)cyclohexanone involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridinyl group can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity.
4-(3-Pyridinyl)cyclohexanone: Lacks the acetyl group, affecting its overall chemical properties.
Uniqueness
2-Acetyl-4-(3-pyridinyl)cyclohexanone is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
103319-10-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-acetyl-4-pyridin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H15NO2/c1-9(15)12-7-10(4-5-13(12)16)11-3-2-6-14-8-11/h2-3,6,8,10,12H,4-5,7H2,1H3 |
InChI Key |
YHMBTWNQVFIUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(CCC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



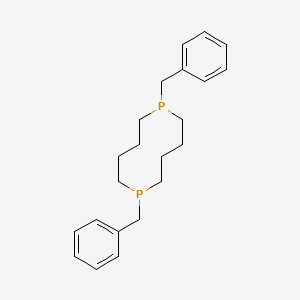
![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
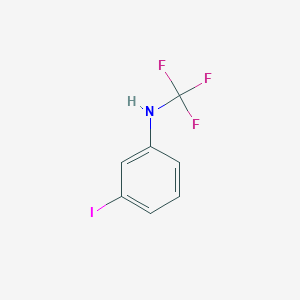
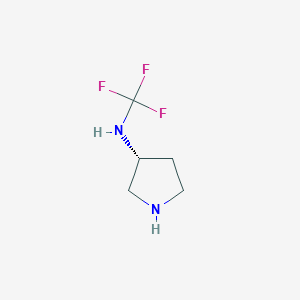
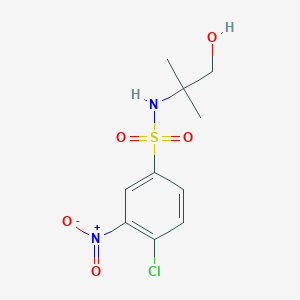

![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
